molecular formula C11H8N2O2 B2781785 4-Hydroxy-7-methoxyquinoline-3-carbonitrile CAS No. 71083-64-2

4-Hydroxy-7-methoxyquinoline-3-carbonitrile

Cat. No. B2781785
CAS RN: 71083-64-2
M. Wt: 200.197
InChI Key: BRANBXSWAAPZNW-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxyquinoline-3-carbonitrile, also known as 4-HQC, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. 4-HQC is a heterocyclic compound that contains a quinoline ring with a hydroxy and methoxy group at positions 4 and 7, respectively, and a cyano group at position 3.

Scientific Research Applications

Heterocyclic Chemistry Research

4-Hydroxy-7-methoxyquinoline-3-carbonitrile: is a valuable compound in heterocyclic chemistry, which focuses on the synthesis and application of heterocyclic compounds. It serves as a building block for creating more complex quinoline derivatives. These derivatives are crucial for developing new pharmaceuticals, agrochemicals, and dyes .

Pharmaceutical Development

This compound is used in the pharmaceutical industry to synthesize various therapeutic agents. Its structure is a key intermediate in the production of drugs that exhibit anti-inflammatory, antimalarial, and antibacterial properties. Researchers are exploring its efficacy in creating novel medications with improved pharmacokinetic profiles .

Material Science

In material science, 4-Hydroxy-7-methoxyquinoline-3-carbonitrile can be utilized to develop organic semiconductors. These semiconductors are used in electronic devices such as light-emitting diodes (LEDs), solar cells, and transistors. The compound’s ability to transport electrons makes it a candidate for creating more efficient electronic materials .

Analytical Chemistry

The compound’s unique structure allows it to be used as a reagent or a standard in chromatographic analysis, including HPLC and LC-MS. It helps in the qualitative and quantitative analysis of chemical substances, especially in complex mixtures .

Chemical Synthesis

4-Hydroxy-7-methoxyquinoline-3-carbonitrile: is a precursor in various chemical reactions. It is used to synthesize other organic compounds through reactions such as alkylation, acylation, and sulfonation. This versatility makes it an essential compound in synthetic organic chemistry .

Biological Studies

The compound is being studied for its biological activity. It has shown potential as an inhibitor of certain enzymes, which could lead to the development of new treatments for diseases where enzyme regulation is crucial, such as cancer and neurodegenerative disorders .

Agrochemical Research

In agrochemical research, derivatives of this compound are being investigated for their potential use as pesticides or herbicides. The goal is to develop products that are more effective and environmentally friendly than current options .

Fluorescent Probes

Due to its fluorescent properties, 4-Hydroxy-7-methoxyquinoline-3-carbonitrile can be used to create fluorescent probes. These probes are valuable tools in biochemistry and molecular biology for studying cell structures and functions, as well as for diagnosing diseases .

properties

IUPAC Name

7-methoxy-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-8-2-3-9-10(4-8)13-6-7(5-12)11(9)14/h2-4,6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRANBXSWAAPZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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